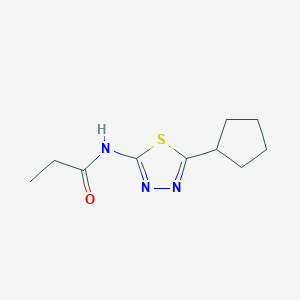
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide, also known as CPI-1189, is a chemical compound that has been extensively studied for its potential therapeutic properties. CPI-1189 belongs to the class of compounds known as thiadiazoles, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide is not fully understood. However, it has been shown to modulate the activity of several key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and physiological effects:
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. In addition, N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide is its broad range of potential therapeutic applications. However, there are also several limitations to its use in lab experiments. N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide is a relatively complex molecule, which can make it difficult to synthesize and purify. In addition, N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide. One area of interest is the development of more efficient synthesis methods for N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide and related compounds. Another area of interest is the further exploration of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Finally, there is a need for further research into the mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide, which could help to identify new targets for drug development.
Synthesemethoden
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide involves the reaction of 5-cyclopentyl-1,3,4-thiadiazol-2-amine with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide is typically around 50%.
Eigenschaften
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-8(14)11-10-13-12-9(15-10)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPHSZFNGNXHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5844000.png)
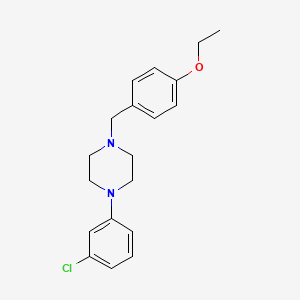
![{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5844013.png)
![1-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5844024.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5844031.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5844033.png)
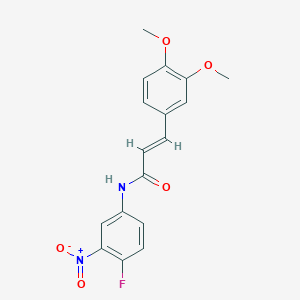
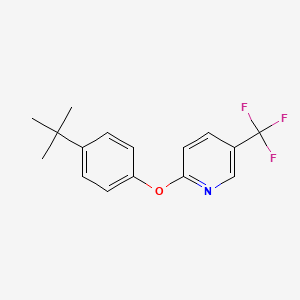
![N'-[2-(4-biphenylyloxy)acetyl]-2-furohydrazide](/img/structure/B5844046.png)

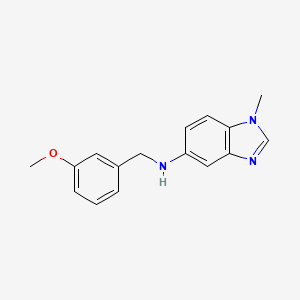
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5844069.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 3-methylbenzoate](/img/structure/B5844086.png)
![4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine](/img/structure/B5844098.png)